5-Tert-butylbenzene-1,3-diamine

説明

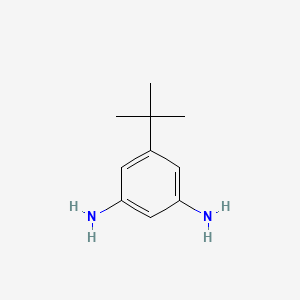

5-Tert-butylbenzene-1,3-diamine is a chemical compound with the molecular weight of 237.17 . It is also known as this compound dihydrochloride . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

A rigid aromatic diamine monomer containing di-tert-butylbenzene and dimethyl groups, 3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene, was successfully synthesized by a simple coupling reaction using 3,5-di-tert-butylbenzaldehyde and o-toluidine as starting materials .

Molecular Structure Analysis

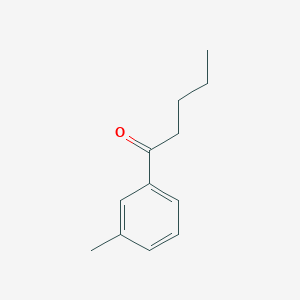

The InChI code for this compound is 1S/C10H16N2.2ClH/c1-10(2,3)7-4-8(11)6-9(12)5-7;;/h4-6H,11-12H2,1-3H3;2*1H . This indicates the presence of a benzene ring substituted with a tert-butyl group .

Chemical Reactions Analysis

The benzylic C-H bonds are weaker than most sp3 hybridized C-H bonds. This is because the radical formed from homolysis is resonance stabilized . Because of the weak C-H bonds, benzylic hydrogens can form benzylic halides under radical conditions .

Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has high solubility and good membrane-forming ability. It can be dissolved not only in some high boiling solvents such as DMF, NMP, DMAc, and m-Cresol at room temperature, but also in some low boiling solvents such as CHCl3, CH2Cl2, and THF .

科学的研究の応用

Synthesis and Properties of Fluorinated Polyimides

Fluorinated polyimides synthesized from 5-Tert-butylbenzene-1,3-diamine demonstrate exceptional solubility, high tensile strength, elongation at break, and thermal stability. These properties make them suitable for high-performance applications (Yang & Hsiao, 2004).

Polyimides with Improved Solubility

Polyimides derived from this compound and various aromatic tetracarboxylic dianhydrides have been developed with improved solubility and mechanical properties, making them ideal for industrial applications requiring robust and flexible materials (Liaw & Liaw, 1996).

Aromatic Polyimides with Low Dielectric Constants

New polyimides containing tert-butyl side groups synthesized from this compound exhibit low dielectric constants, making them suitable for electronic applications where low dielectric materials are essential (Chern & Tsai, 2008).

Thermochemical Properties

The thermochemical properties of branched alkylsubstituted benzenes, including derivatives of this compound, have been extensively studied. These properties are crucial for understanding the energetics and potential applications of these compounds (Verevkin, 1998).

Synthesis of Derivatives and Polyimides

The preparation and synthesis of derivatives of this compound, and their application in creating polyimides with specific properties such as high thermal stability and mechanical strength, have been a significant focus of research (Komen & Bickelhaupt, 1996).

Gas Separation Properties

Polyimides containing di-tert-butylbenzene and dimethyl groups exhibit excellent gas separation properties and optical transparency, indicating their potential use in industrial separation processes (Wang et al., 2020).

Impact on Polyimide Properties

The introduction of tert-butyl substitutes in fluorinated diamine significantly affects the solubility, thermal stability, and optical properties of the resulting polyimides, demonstrating the importance of structural modifications in polymer chemistry (Lu et al., 2013).

Safety and Hazards

The safety information for 5-Tert-butylbenzene-1,3-diamine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

将来の方向性

While specific future directions for 5-Tert-butylbenzene-1,3-diamine were not found in the search results, it’s worth noting that the compound has been used in the synthesis of highly soluble polyimides . These polyimides exhibited good gas separation properties and optical transparency, suggesting potential applications in these areas .

特性

IUPAC Name |

5-tert-butylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHAFSOLRVPZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568137 | |

| Record name | 5-tert-Butylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22503-17-9 | |

| Record name | 5-tert-Butylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.2.1]octane](/img/structure/B1610898.png)